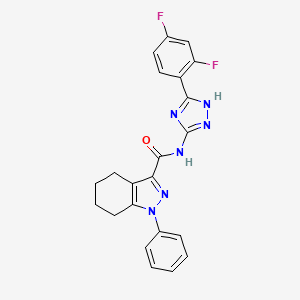

PAR4 antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H18F2N6O |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

N-[5-(2,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxamide |

InChI |

InChI=1S/C22H18F2N6O/c23-13-10-11-15(17(24)12-13)20-25-22(28-27-20)26-21(31)19-16-8-4-5-9-18(16)30(29-19)14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9H2,(H2,25,26,27,28,31) |

InChI Key |

AISHQSCSTYBTDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)NC4=NNC(=N4)C5=C(C=C(C=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to PAR4 Antagonist 2: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Protease-Activated Receptor 4 (PAR4) Antagonist 2, also known as Compound 31. It details the compound's chemical structure and physicochemical properties, outlines its mechanism of action within the PAR4 signaling pathway, and provides detailed protocols for key experimental assays used in its characterization.

Chemical Structure and Properties

PAR4 Antagonist 2 (Compound 31) is a recently identified small molecule inhibitor of the Protease-Activated Receptor 4. Its discovery was detailed in a study by Smith et al. in 2024, which focused on the identification of PAR4-tethered ligand antagonists through ultralarge virtual screening.

Below is the chemical structure of this compound:

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(5-(2,4-difluorophenyl)-1,3,4-thiadiazol-2-yl)-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide | [1] |

| Molecular Formula | C22H18F2N6OS | [1] |

| Molecular Weight | 420.41 g/mol | [1] |

| Human PAR4 IC50 | 95 nM | [1] |

| Mouse PAR4 IC50 | 367 nM | [1] |

| Mechanism of Action | Active against PAR4 activation by native protease thrombin cleavage; not active against the synthetic PAR4 agonist peptide AYPGKF.[1] |

PAR4 Signaling Pathway and Mechanism of Antagonism

Protease-Activated Receptors (PARs) are a unique class of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a "tethered ligand" that binds to the receptor and initiates downstream signaling. PAR4 is a key thrombin receptor on human platelets and is a promising target for antiplatelet therapies.

Upon activation by proteases like thrombin, PAR4 couples to two main G-protein families: Gq and G12/13.[2]

-

Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade is crucial for platelet activation and aggregation.

-

G12/13 Pathway: The G12/13 pathway activation stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK), which plays a significant role in platelet shape change and granule secretion.

This compound exerts its effect by competitively inhibiting the binding of the tethered ligand that is exposed after thrombin cleavage, thereby preventing the conformational changes required for G-protein coupling and subsequent downstream signaling.[3]

Caption: PAR4 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PAR4 antagonists.

Flow Cytometry-Based Platelet Activation Assay

This assay is used to quantify the activation of platelets by measuring the surface expression of activation markers such as P-selectin (CD62P) and the activated form of the glycoprotein (B1211001) IIb/IIIa complex (PAC-1 binding).

Materials:

-

Freshly drawn human whole blood anticoagulated with hirudin or sodium citrate.

-

Tyrode's buffer (containing 0.1% BSA).

-

PAR4 agonist (e.g., γ-thrombin or PAR4-activating peptide AYPGKF).

-

This compound (dissolved in DMSO).

-

Fluorescently labeled antibodies: anti-CD62P (P-selectin) and PAC-1.

-

1.5% paraformaldehyde in phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Platelet Preparation:

-

Prepare washed platelets by centrifuging whole blood to obtain platelet-rich plasma (PRP).

-

Wash the PRP in Tyrode's buffer to a final concentration of approximately 1.5 x 10^7 platelets/mL.

-

-

Antibody Incubation:

-

In polystyrene tubes, add 60 µL of the washed platelet suspension.

-

Add 40 µL of diluted anti-CD62P or PAC-1 antibody to the platelets.

-

Incubate for 5 minutes at room temperature to allow antibody binding.

-

-

Antagonist Pre-treatment:

-

Add the desired concentrations of this compound (or DMSO as a vehicle control) to the platelet-antibody mixture.

-

Incubate for 5 minutes at room temperature.

-

-

Platelet Activation:

-

Add the PAR4 agonist (e.g., γ-thrombin to a final concentration of 100 nM or PAR4-AP to 200 µM) to initiate platelet activation.

-

Incubate for 10 minutes at room temperature.

-

-

Fixation:

-

Stop the reaction by adding ice-cold 1.5% paraformaldehyde.

-

Dilute the fixed platelets with 1X PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, collecting data for a sufficient number of events (e.g., 10,000-100,000) within the platelet gate.

-

Quantify the percentage of platelets positive for P-selectin or PAC-1 binding and the mean fluorescence intensity.

-

Caption: Experimental Workflow for Flow Cytometry-Based Platelet Activation Assay.

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the activated PAR4 receptor, a key step in GPCR desensitization and signaling. Commercial platforms such as the PathHunter assay (DiscoverX) are commonly used.

Materials:

-

A stable cell line co-expressing a tagged PAR4 receptor and a tagged β-arrestin (e.g., PathHunter β-arrestin GPCR cells).

-

Cell culture medium and reagents.

-

PAR4 agonist.

-

This compound.

-

Assay buffer.

-

Detection reagents (e.g., chemiluminescent substrate).

-

Microplate reader.

Procedure:

-

Cell Culture and Plating:

-

Culture the PAR4-expressing cells according to the supplier's protocol.

-

Harvest the cells and plate them in a 96- or 384-well assay plate at a predetermined density.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Addition (Antagonist Mode):

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the antagonist dilutions to the cell plate and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Prepare the PAR4 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Add the agonist to the wells already containing the antagonist and incubate for a defined period (e.g., 60-90 minutes) at 37°C.

-

-

Signal Detection:

-

Add the detection reagents to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow the enzymatic reaction to proceed.

-

Measure the chemiluminescent signal using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the agonist-induced signal by the antagonist at each concentration.

-

Determine the IC50 value of the antagonist by fitting the data to a dose-response curve.

-

Conclusion

This compound (Compound 31) represents a significant advancement in the development of selective inhibitors for the PAR4 receptor. Its unique mechanism of action, targeting thrombin-induced activation, makes it a valuable tool for research and a potential lead compound for the development of novel antiplatelet therapies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and other PAR4 antagonists.

References

The Discovery and Synthesis of PAR4 Antagonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a key Protease-Activated Receptor 4 (PAR4) antagonist, identified as compound 2 (also known as BMS-3). This imidazothiadiazole derivative emerged as a pivotal hit in early screening campaigns and served as a foundational scaffold for the development of clinical candidates such as BMS-986120. This document details the synthetic route, experimental protocols for its biological characterization, and the underlying signaling pathways it modulates.

Introduction to PAR4 Antagonism

Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor (GPCR) predominantly expressed on human platelets.[1] It is activated by the coagulation enzyme thrombin, playing a crucial role in the amplification and stabilization of platelet aggregation and thrombus formation.[1] Unlike the high-affinity thrombin receptor PAR1, which mediates the initial, transient phase of platelet activation, PAR4 is a lower-affinity receptor responsible for a more sustained and robust signaling response at higher thrombin concentrations. This positions PAR4 as an attractive therapeutic target for the development of antiplatelet agents with a potentially wider therapeutic window and a reduced risk of bleeding compared to existing therapies.[2][3] The selective inhibition of PAR4 is hypothesized to suppress pathological thrombosis while preserving initial hemostatic functions.[2][3]

The discovery of small molecule antagonists of PAR4 has been an area of intense research. High-throughput screening efforts led to the identification of various chemical scaffolds, including imidazothiadiazoles, indoles, and quinoxalines. Among these, the imidazothiadiazole series, originating from the hit compound 2 (BMS-3), proved to be a particularly promising starting point for medicinal chemistry optimization, ultimately leading to the development of orally bioavailable clinical candidates.[1][2]

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize the key quantitative data for the clinical candidate BMS-986120, a close analog and optimization product of the initial hit compound 2 .

| Compound | Target | Assay | IC50 (nM) | Species | Reference |

| BMS-986120 | PAR4 | Platelet Aggregation (Whole Blood, PAR4-AP induced) | 9.5 | Human | [4][5] |

| BMS-986120 | PAR4 | Platelet Aggregation (Whole Blood, PAR4-AP induced) | 2.1 | Monkey | [4][5] |

| BMS-986120 | PAR4 | Calcium Mobilization (HEK293 cells) | 0.56 | Human | [4][5] |

| BMS-986141 | PAR4 | Platelet Aggregation (PAR4-AP induced) | 2.2 | Human | [6] |

| BMS-986141 | PAR4 | Calcium Mobilization | 0.4 | Not Specified | [6] |

Table 1: In Vitro Potency of Imidazothiadiazole PAR4 Antagonists

| Compound | Dose (mg/kg) | Route | Species | Tmax (hr) | t1/2 (hr) | Cmax (ng/mL) | AUC (h*ng/mL) | Reference |

| BMS-986120 | 3.0 | Oral | Human | - | 44.7 | 27.3 | 164 | [2] |

| BMS-986120 | 180 | Oral | Human | - | 84.1 | 1536 | 15,603 | [2] |

| BMS-986141 | - | Oral | Human | - | 35.2-45.5 | - | - | [7] |

Table 2: Pharmacokinetic Parameters of Oral Imidazothiadiazole PAR4 Antagonists in Humans

Experimental Protocols

Synthesis of Imidazothiadiazole PAR4 Antagonist 2 (BMS-3) and Analogs

The synthesis of the imidazothiadiazole scaffold, from which compound 2 and its analogs are derived, generally involves a multi-step sequence. A representative synthetic route is outlined below, based on procedures described for this class of compounds.[8][9]

Workflow for the Synthesis of Imidazothiadiazole Core

Caption: General synthetic scheme for the imidazo[2,1-b][10][11][12]thiadiazole scaffold.

Step 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole Intermediate

A mixture of an appropriate aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (2 equivalents) is heated at reflux in phosphorus oxychloride (POCl₃) for several hours.[8] After cooling, the reaction mixture is carefully poured into water and refluxed for an additional period. The solution is then neutralized with an aqueous base (e.g., potassium hydroxide) to precipitate the 2-amino-5-aryl-1,3,4-thiadiazole intermediate. The crude product is collected by filtration and recrystallized from a suitable solvent like ethanol.[8]

Step 2: Condensation to form the Imidazo[2,1-b][10][11][12]thiadiazole Core

The 2-amino-5-aryl-1,3,4-thiadiazole intermediate (1 equivalent) is reacted with a substituted phenacyl bromide (1 equivalent) in a solvent such as absolute ethanol.[8] The mixture is heated at reflux for an extended period (typically 18-24 hours). Upon completion, the reaction mixture is cooled, and the resulting solid, the hydrobromide salt of the imidazo[2,1-b][10][11][12]thiadiazole, is collected by filtration. The free base is obtained by treating the salt with a mild base, such as sodium carbonate solution. The final product is then purified by recrystallization or column chromatography.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.

Workflow for Light Transmission Aggregometry

Caption: Workflow for measuring platelet aggregation using Light Transmission Aggregometry.

-

Blood Collection and PRP Preparation: Whole blood is drawn from healthy human donors into tubes containing 3.2% sodium citrate. Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at 150-200g for 15 minutes at room temperature.[13] Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at a higher speed.

-

Assay Procedure: PRP is placed in a cuvette with a stir bar in a light transmission aggregometer at 37°C. The instrument is calibrated with PRP (0% transmission) and PPP (100% transmission).[13]

-

Inhibition Measurement: The PAR4 antagonist or vehicle (DMSO) is added to the PRP and incubated for a specified time (e.g., 60 minutes).[7]

-

Agonist Addition: A PAR4 agonist, such as PAR4-activating peptide (PAR4-AP, e.g., A-Phe(4-F)-PGWLVKNG), is added to induce platelet aggregation.[7]

-

Data Analysis: The change in light transmission is recorded over time. The percentage of aggregation is calculated, and the IC50 value for the antagonist is determined from the concentration-response curve.

Flow Cytometry for Platelet Activation Markers

This method quantifies the expression of platelet activation markers, such as P-selectin (CD62p) and the activated form of glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa), on the surface of platelets.

Workflow for Platelet Activation Flow Cytometry

Caption: Workflow for the analysis of platelet activation markers by flow cytometry.

-

Sample Preparation: Whole blood is incubated with the PAR4 antagonist or vehicle control.

-

Platelet Activation: Platelets are activated by adding a PAR4 agonist (e.g., γ-thrombin or PAR4-AP).[2]

-

Antibody Staining: The blood is then incubated with fluorophore-conjugated monoclonal antibodies specific for P-selectin (anti-CD62p) and the activated conformation of GPIIb/IIIa (PAC-1 for human platelets).[11][12]

-

Fixation: The samples are fixed, for example, with a low concentration of paraformaldehyde.

-

Flow Cytometric Analysis: The samples are analyzed on a flow cytometer. Platelets are gated based on their forward and side scatter characteristics, and the fluorescence intensity of the stained markers is quantified to determine the percentage of activated platelets.

PAR4 Signaling Pathway

Activation of PAR4 by thrombin initiates a signaling cascade that leads to platelet activation. This process involves the coupling of the receptor to G-proteins, primarily Gαq and Gα12/13.

Caption: Simplified PAR4 signaling pathway in platelets.

Upon cleavage of its N-terminus by thrombin, PAR4's newly formed "tethered ligand" activates the receptor. This leads to the activation of Gαq, which in turn stimulates phospholipase C-β (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Concurrently, PAR4 activation stimulates Gα12/13, which activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. These signaling events culminate in platelet shape change, granule secretion, and the conformational activation of the GPIIb/IIIa integrin, resulting in platelet aggregation.[4]

Conclusion

The discovery of the imidazothiadiazole-based PAR4 antagonist 2 (BMS-3) was a significant milestone in the pursuit of novel antiplatelet therapies. Its promising initial activity paved the way for extensive structure-activity relationship studies, leading to the development of potent and selective clinical candidates like BMS-986120. The detailed experimental protocols and understanding of the PAR4 signaling pathway outlined in this guide provide a solid foundation for researchers in the field of drug discovery and thrombosis to further explore and develop the next generation of safer and more effective antiplatelet agents.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 3. dovepress.com [dovepress.com]

- 4. Novel imidazo[2,1-b][1,3,4]thiadiazole (ITD) hybrid compounds: Design, synthesis, efficient antibacterial activity and antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Collection - Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and BMS-986141) That Antagonize Protease-Activated Receptor 4 - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. heteroletters.org [heteroletters.org]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

Unmasking the Precision: A Technical Guide to the Selectivity and Specificity of PAR4 Antagonists

For Immediate Release

This technical guide provides a comprehensive overview of the selectivity and specificity profile of Protease-Activated Receptor 4 (PAR4) antagonists for researchers, scientists, and drug development professionals. PAR4, a G-protein coupled receptor activated by proteases like thrombin, is a key player in thrombosis and inflammation, making it a compelling target for therapeutic intervention. This document delves into the quantitative measures of antagonist potency, the experimental methodologies used for their characterization, and the intricate signaling pathways they modulate.

Core Data Presentation: Quantifying Antagonist Potency and Selectivity

The development of potent and selective PAR4 antagonists is crucial to minimize off-target effects and enhance therapeutic efficacy. The following tables summarize the in vitro potency (IC50) and selectivity of several key PAR4 antagonists against PAR4 and the closely related PAR1.

| Antagonist | Target | IC50 (nM) | Species | Assay Type | Reference |

| BMS-986120 | PAR4 | 0.56 | Human | Calcium Mobilization | [1] |

| PAR4 | 9.5 | Human | Platelet Aggregation | [2] | |

| PAR4 | 2.1 | Monkey | Platelet Aggregation | [2] | |

| BMS-986141 | PAR4 | Potent (specific values not detailed in search results) | Human | Platelet Aggregation | [3] |

| ML354 | PAR4 | 140 | Human | Platelet Aggregation (PAR4-AP induced) | [4] |

| YD-3 | PAR4 | 130 | Human | Platelet Aggregation (GYPGKF induced) | [5] |

Table 1: Potency of PAR4 Antagonists

| Antagonist | Selectivity (PAR1 IC50 / PAR4 IC50) | Species | Assay Type | Reference |

| BMS-986120 | Highly selective (no significant inhibition of PAR1-AP induced activity) | Human | Platelet Aggregation, Calcium Mobilization | [1][6] |

| ML354 | ~70-fold | Human | Platelet Aggregation | [7] |

| YD-3 | Selective for PAR4 (no or little effect on PAR1 agonist peptide SFLLRN) | Human | Platelet Aggregation | [5] |

Table 2: Selectivity Profile of PAR4 Antagonists against PAR1

Unveiling the Mechanism: PAR4 Signaling Pathways

PAR4 activation initiates a cascade of intracellular events primarily through the coupling to two main G-protein families: Gq and G12/13. Understanding this pathway is critical for interpreting the effects of PAR4 antagonists.

Experimental Protocols: Methodologies for Antagonist Characterization

The characterization of PAR4 antagonist selectivity and specificity relies on a suite of robust in vitro assays. Below are detailed overviews of the key experimental protocols.

Calcium Mobilization Assay

This assay measures the antagonist's ability to inhibit the increase in intracellular calcium ([Ca2+]i) following PAR4 activation.

-

Cell Preparation: Adherent cells (e.g., HEK293) stably expressing human PAR4 are cultured in multi-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered saline solution.

-

Antagonist Incubation: Cells are pre-incubated with varying concentrations of the PAR4 antagonist or vehicle control for a defined period.

-

Agonist Stimulation: A PAR4 agonist (e.g., PAR4-AP, AYPGKF-NH2) is added to the wells to stimulate the receptor.

-

Signal Detection: Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are measured over time using a fluorescence plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the inhibition of the calcium response against the antagonist concentration.

Platelet Aggregation Assay

This assay assesses the functional consequence of PAR4 antagonism on platelet function.

-

Platelet Preparation: Platelet-rich plasma (PRP) is prepared from fresh human or animal blood by centrifugation.

-

Antagonist Incubation: PRP is incubated with different concentrations of the PAR4 antagonist or vehicle.

-

Agonist-Induced Aggregation: A PAR4 agonist is added to the PRP, and platelet aggregation is monitored by light transmission aggregometry. As platelets aggregate, light transmission through the sample increases.

-

Data Analysis: The percentage of aggregation is calculated, and the IC50 value is determined by the concentration of the antagonist that inhibits 50% of the maximal aggregation response.

Flow Cytometry for P-selectin Expression

This method quantifies the expression of P-selectin, a marker of platelet α-granule secretion and activation, on the platelet surface.

-

Blood/Platelet Preparation: Whole blood or isolated platelets are used.

-

Antagonist and Agonist Treatment: Samples are pre-incubated with the PAR4 antagonist followed by stimulation with a PAR4 agonist.

-

Antibody Staining: Platelets are stained with a fluorescently labeled antibody specific for P-selectin (CD62P) and a platelet-specific marker (e.g., CD41).

-

Flow Cytometric Analysis: The fluorescence intensity of individual platelets is measured using a flow cytometer.

-

Data Analysis: The percentage of P-selectin-positive platelets or the mean fluorescence intensity is determined, and the inhibitory effect of the antagonist is quantified.

Radioligand Binding Assay

This assay directly measures the affinity of an antagonist for the PAR4 receptor.

-

Membrane Preparation: Cell membranes expressing PAR4 are isolated from cultured cells or tissues.

-

Competitive Binding: A fixed concentration of a radiolabeled PAR4 ligand (e.g., [3H]-BMS-986120) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the Ki (inhibition constant) of the antagonist is calculated, providing a measure of its binding affinity.

Experimental and Screening Workflow

The discovery and characterization of novel PAR4 antagonists typically follow a structured workflow, integrating various screening and characterization assays.

References

- 1. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Characterization of PAR4 Antagonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Protease-Activated Receptor 4 (PAR4) antagonists, with a focus on a representative compound, referred to herein as "PAR4 antagonist 2." This document details the experimental methodologies, presents key quantitative data, and illustrates the underlying biological pathways and experimental workflows.

Introduction to PAR4 and its Antagonism

Protease-Activated Receptors (PARs) are a unique family of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to the receptor, initiating intracellular signaling cascades.[1][2] In humans, platelets express both PAR1 and PAR4, which are activated by thrombin and play crucial roles in hemostasis and thrombosis.[2][3][4][5]

While PAR1 is a high-affinity receptor that mediates a rapid and transient signaling response, PAR4 is a lower-affinity receptor responsible for a slower, more sustained signal.[2][3][4][6][7] This prolonged signaling by PAR4 is critical for the later stages of platelet aggregation and the formation of a stable thrombus.[3][7][8] Consequently, selective antagonism of PAR4 presents a promising therapeutic strategy for the prevention of thrombotic events with a potentially lower risk of bleeding compared to broader antiplatelet agents.[7][9][10]

This guide focuses on the in vitro characterization of a selective PAR4 antagonist, providing the foundational data and methodologies necessary for its preclinical evaluation.

Quantitative Data Summary

The in vitro potency and selectivity of this compound have been determined using a variety of functional assays. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency of Representative PAR4 Antagonists

| Antagonist | Assay Type | Species | IC50 | Reference |

| BMS-986120 | Inhibition of PAR4-induced calcium mobilization | Human (HEK293 cells) | 0.56 nM | [11] |

| BMS-986120 | Inhibition of platelet aggregation (vs. γ-thrombin) | Human (Platelet-rich plasma) | 7.3 nM | [12] |

| BMS-986120 | Inhibition of platelet aggregation (vs. PAR4-AP) | Human (Whole blood) | 9.5 nM | [11][12] |

| BMS-986120 | Inhibition of platelet aggregation (vs. PAR4-AP) | Monkey (Whole blood) | 2.1 nM | [11][12] |

| ML354 | PAR4 Antagonism | Human | 140 nM | [13] |

| YD-3 | PAR4 Antagonism (vs. PAR4-AP) | Human (Platelets) | - | [5] |

| Compound 7 | Inhibition of γ-thrombin activation of PAR4 | Human (Platelets) | 2.3 µM | [9] |

Table 2: Selectivity Profile of Representative PAR4 Antagonists

| Antagonist | Off-Target | Assay Type | Activity/Selectivity | Reference |

| BMS-986120 | PAR1 | Platelet aggregation (vs. PAR1-AP) | No effect | [12] |

| ML354 | PAR1 | Platelet aggregation | ~70-fold selectivity for PAR4 over PAR1 | [13] |

| YD-3 | PAR1 | GPIIbIIIa activation | Low inhibition | [5] |

Signaling Pathways and Experimental Workflows

PAR4 Signaling Pathway

Activation of PAR4 by thrombin initiates a signaling cascade through Gq and G12/13 proteins.[7][14] The Gq pathway leads to the activation of phospholipase Cβ (PLCβ), resulting in intracellular calcium mobilization and the activation of protein kinase C (PKC).[1][14] The G12/13 pathway activates RhoA, leading to cytoskeletal changes.[3][14] These pathways collectively contribute to platelet shape change, granule secretion, and aggregation.

PAR4 Signaling Cascade.

Experimental Workflow: In Vitro Platelet Aggregation Assay

A common method to assess the efficacy of a PAR4 antagonist is through a platelet aggregation assay. This workflow outlines the key steps involved in such an experiment.

Platelet Aggregation Assay Workflow.

Mechanism of Action: Competitive Antagonism

Schild analysis is often employed to determine the mode of inhibition of a receptor antagonist. For many PAR4 antagonists, a competitive mechanism of action is observed, where the antagonist reversibly binds to the receptor at the same site as the agonist.

Competitive Antagonism at PAR4.

Detailed Experimental Protocols

Platelet Aggregation Assay

Objective: To determine the concentration-dependent inhibition of PAR4-mediated platelet aggregation by this compound.

Materials:

-

Freshly drawn human blood from healthy, consenting donors.

-

Anticoagulant (e.g., acid-citrate-dextrose).

-

PAR4 agonist: PAR4 activating peptide (PAR4-AP, e.g., AYPGKF-NH2) or γ-thrombin.[9][15]

-

This compound.

-

Vehicle control (e.g., DMSO).

-

Platelet-rich plasma (PRP) or washed platelets.

-

Light transmission aggregometer.

Procedure:

-

Platelet Preparation:

-

For PRP: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Collect the supernatant PRP.

-

For washed platelets: Further process PRP by pelleting platelets at a higher speed, washing with a suitable buffer, and resuspending to a standardized concentration.

-

-

Assay Performance:

-

Pre-warm platelet suspensions to 37°C.

-

Add varying concentrations of this compound or vehicle to the platelet suspension and incubate for a defined period (e.g., 5-10 minutes).[5]

-

Initiate aggregation by adding a fixed concentration of PAR4 agonist (e.g., 200 µM PAR4-AP).[5]

-

Monitor the change in light transmittance for a set duration (e.g., 5-10 minutes). Maximum aggregation is recorded.

-

-

Data Analysis:

-

Normalize the aggregation response to the vehicle control (defined as 100% aggregation).

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Calcium Mobilization Assay

Objective: To measure the inhibition of PAR4-induced intracellular calcium release by this compound.

Materials:

-

HEK293 cells stably expressing human PAR4.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

PAR4 agonist (e.g., PAR4-AP).

-

This compound.

-

Fluorometric imaging plate reader (FLIPR) or similar instrument.

Procedure:

-

Cell Preparation:

-

Plate PAR4-expressing HEK293 cells in a 96- or 384-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

-

Assay Performance:

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound or vehicle to the wells and incubate.

-

Place the plate in the fluorometric reader and establish a baseline fluorescence reading.

-

Inject the PAR4 agonist and immediately begin recording the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC50 value as described for the platelet aggregation assay.

-

Flow Cytometry for Platelet Activation Markers (GPIIbIIIa and P-selectin)

Objective: To quantify the inhibition of PAR4-induced expression of platelet activation markers by this compound.

Materials:

-

Washed human platelets.

-

Fluorochrome-conjugated antibodies against activated GPIIbIIIa (e.g., PAC-1) and P-selectin (CD62P).[9][16]

-

This compound.

-

Flow cytometer.

Procedure:

-

Platelet Treatment:

-

Incubate washed platelets with varying concentrations of this compound or vehicle.

-

Stimulate the platelets with a PAR4 agonist for a defined period (e.g., 30 minutes).[9]

-

-

Antibody Staining:

-

Add the fluorochrome-conjugated antibodies to the platelet suspensions and incubate in the dark.

-

-

Flow Cytometry Analysis:

-

Fix the samples if necessary.

-

Acquire data on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.

-

Measure the mean fluorescence intensity or the percentage of positive cells for each activation marker.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of marker expression relative to the agonist-only control.

-

Determine the IC50 value.

-

Conclusion

The in vitro characterization of this compound through a combination of functional assays provides a comprehensive understanding of its potency, selectivity, and mechanism of action. The data generated from these studies are essential for the continued development of PAR4 antagonists as a novel class of antiplatelet therapeutics. The detailed protocols and illustrative diagrams in this guide serve as a valuable resource for researchers in this field.

References

- 1. New insights into protease-activated receptor 4 signaling pathways in the pathogenesis of inflammation and neuropathic pain: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

The Intricate Dance of Binding: A Technical Guide to PAR4 Antagonist Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical aspects of Protease-Activated Receptor 4 (PAR4) antagonist binding affinity and kinetics. As a key player in thrombosis and hemostasis, PAR4 has emerged as a promising therapeutic target. Understanding the quantitative measures of antagonist binding and the temporal dynamics of these interactions is paramount for the development of safe and effective antiplatelet therapies. This document provides a consolidated overview of binding data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Section 1: Quantitative Analysis of PAR4 Antagonist Binding Affinity

The binding affinity of a PAR4 antagonist is a primary determinant of its potency. This is typically quantified by equilibrium dissociation constants (Kd), inhibitory constants (Ki), or half-maximal inhibitory concentrations (IC50). Below is a summary of reported binding affinities for notable PAR4 antagonists.

| Antagonist | Assay Type | Cell/System | Agonist | Parameter | Value (nM) | Reference |

| BMS-986120 | Radioligand Binding | HEK293 cells expressing PAR4 | - | Kd | 0.098 | [1] |

| Calcium Mobilization | HEK293 cells expressing PAR4 | PAR4-AP | IC50 | 0.56 | [2][3] | |

| Platelet Aggregation | Human Platelet-Rich Plasma | γ-thrombin | IC50 | <10 | [4] | |

| Platelet Aggregation | Human Blood | - | IC50 | 9.5 | [3] | |

| Platelet Aggregation | Monkey Blood | - | IC50 | 2.1 | [3] | |

| YD-3 | Platelet Aggregation | Washed Human Platelets | GYPGKF (PAR4-AP) | IC50 | 130 | [5] |

| P4pal-i1 | Platelet Aggregation | Human Platelets | PAR4-AP | IC50 | 600 | [1] |

| mAb-RC3 (antibody) | Surface Plasmon Resonance | Purified PAR4 peptide | - | Kd | ~0.4 | [6] |

Section 2: Understanding the Kinetics of PAR4 Antagonist Interactions

Beyond simple affinity, the kinetics of an antagonist's interaction with PAR4—specifically its association rate (kon) and dissociation rate (koff)—provide crucial insights into its mechanism of action and duration of effect. The ratio of koff to kon determines the equilibrium dissociation constant (Kd). Residence time, the reciprocal of the dissociation rate (1/koff), is an increasingly important parameter in drug discovery, as a longer residence time can lead to a more sustained pharmacological effect.

While extensive kinetic data for a wide range of PAR4 antagonists is not always readily available in the public domain, the reversible nature of binding for compounds like BMS-986120 has been highlighted.[2][7] The determination of these kinetic parameters is most accurately achieved through techniques such as Surface Plasmon Resonance (SPR).

| Antagonist | Method | Association Rate (kon) | Dissociation Rate (koff) | Residence Time | Reference |

| BMS-986120 | Radioligand Binding | Not explicitly stated | Characterized as reversible | Not explicitly stated | [7][8] |

| mAb-RC3 (antibody) | Surface Plasmon Resonance | Not explicitly stated | Not explicitly stated | Not explicitly stated | [6] |

Note: Explicit kon and koff values for small molecule PAR4 antagonists are not consistently reported in the reviewed literature. The reversible nature of binding is a key characteristic that is often emphasized.

Section 3: Core Experimental Protocols

The characterization of PAR4 antagonist binding affinity and kinetics relies on a suite of specialized in vitro assays. The following sections detail the methodologies for the most critical of these experiments.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[9] These assays typically involve the use of a radiolabeled form of the antagonist or a competing ligand.

3.1.1 Saturation Binding Assay to Determine Kd and Bmax

This assay measures the affinity (Kd) and the total number of binding sites (Bmax) for a radiolabeled antagonist.

-

Membrane Preparation: Membranes are prepared from cells overexpressing PAR4 (e.g., HEK293 cells).[10] Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable buffer.

-

Incubation: A fixed amount of membrane protein is incubated with increasing concentrations of the radiolabeled antagonist.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from total binding. The resulting data is then fitted to a saturation binding curve to determine the Kd and Bmax.

3.1.2 Competition Binding Assay to Determine Ki

This assay measures the affinity (Ki) of an unlabeled antagonist by its ability to compete with a radiolabeled ligand for binding to PAR4.

-

Incubation: A fixed concentration of the radiolabeled ligand and a fixed amount of PAR4-expressing cell membranes are incubated with a range of concentrations of the unlabeled antagonist.

-

Separation and Quantification: Similar to the saturation binding assay, bound and free radioligand are separated by filtration, and the radioactivity is quantified.

-

Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing data on both the association and dissociation rates.

-

Sensor Chip Preparation: A sensor chip with a gold surface is functionalized to immobilize the PAR4 receptor or a peptide fragment.[2]

-

Ligand Immobilization: A solution containing the purified PAR4 protein is passed over the sensor chip surface, leading to its covalent attachment.

-

Analyte Injection (Association): A solution containing the PAR4 antagonist (analyte) at a specific concentration is flowed over the sensor chip. The binding of the antagonist to the immobilized PAR4 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This is monitored over time to determine the association rate (kon).

-

Buffer Wash (Dissociation): The flow of the antagonist solution is replaced with a continuous flow of buffer. The dissociation of the antagonist from the receptor is monitored as a decrease in the SPR signal over time, allowing for the determination of the dissociation rate (koff).

-

Data Analysis: The association and dissociation curves are fitted to kinetic models to calculate kon, koff, and subsequently the Kd.

Flow Cytometry for Functional Assessment in Platelets

Flow cytometry is a powerful tool to assess the functional consequences of PAR4 antagonist binding in a physiologically relevant cell type, the platelet. This method typically measures the expression of activation markers on the platelet surface.

-

Blood Collection and Platelet Preparation: Whole blood is collected from healthy donors into an anticoagulant. Platelet-rich plasma (PRP) is obtained by centrifugation, or washed platelets are prepared by further purification steps.

-

Incubation with Antagonist: Platelets are incubated with varying concentrations of the PAR4 antagonist or a vehicle control.

-

Platelet Activation: Platelets are then stimulated with a PAR4 agonist, such as γ-thrombin or a PAR4 activating peptide (PAR4-AP, e.g., AYPGKF-NH2).[11]

-

Immunostaining: The activated platelets are stained with fluorescently labeled antibodies against platelet activation markers, such as P-selectin (CD62P) or the activated form of the GPIIb/IIIa receptor (PAC-1).[12]

-

Flow Cytometric Analysis: The stained platelets are analyzed on a flow cytometer, which quantifies the fluorescence intensity of individual platelets.

-

Data Analysis: The inhibition of the expression of activation markers by the antagonist is used to determine its functional IC50.

Section 4: Visualizing the Core Frameworks

To facilitate a deeper understanding, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

PAR4 Signaling Pathways

Protease-Activated Receptor 4 (PAR4) is a G protein-coupled receptor that, upon activation by proteases like thrombin, initiates intracellular signaling cascades primarily through two main G protein families: Gq and G12/13. These pathways ultimately lead to platelet activation, shape change, and aggregation.

Caption: PAR4 signaling through Gq and G12/13 pathways.

Experimental Workflow for Determining PAR4 Antagonist Binding Affinity

The process of characterizing a novel PAR4 antagonist involves a logical progression of experiments to determine its binding affinity and functional potency. The following workflow outlines a typical screening and characterization cascade.

Caption: Workflow for PAR4 antagonist binding characterization.

References

- 1. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A function-blocking PAR4 antibody is markedly antithrombotic in the face of a hyperreactive PAR4 variant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Thrombin Signaling: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of the PAR4 Antagonist BMS-986120

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of BMS-986120, a first-in-class, oral, selective, and reversible antagonist of Protease-Activated Receptor 4 (PAR4). As a key receptor for thrombin-mediated platelet activation, PAR4 represents a promising target for novel antiplatelet therapies.[1][2][3][4] This document consolidates data from preclinical and Phase I clinical studies, details the experimental methodologies used to characterize this compound, and visualizes the core signaling pathways and experimental workflows.

Introduction to PAR4 Antagonism

Thrombin is the most potent activator of platelets and plays a critical role in thrombosis.[5] It exerts its effects on human platelets primarily through two G-protein coupled receptors: PAR1 and PAR4.[6][7] While PAR1 mediates a rapid, transient signaling response to low thrombin concentrations, PAR4 is responsible for a more sustained, prolonged signaling cascade at higher thrombin concentrations, which is crucial for the formation of a stable thrombus.[5][8]

Targeting PAR4 is hypothesized to offer a safer antiplatelet strategy compared to other agents. By selectively inhibiting the sustained signaling required for occlusive thrombus formation while preserving the initial, rapid response mediated by PAR1, PAR4 antagonism may reduce thrombotic events with a lower risk of bleeding complications.[4][5][9][10] BMS-986120 is a leading investigational compound in this class.[1][2][3][11]

Pharmacokinetic Profile of BMS-986120

BMS-986120 has been evaluated in Phase I single-ascending-dose (SAD) and multiple-ascending-dose (MAD) studies in healthy human volunteers. The compound exhibits rapid absorption and dose-proportional pharmacokinetics.[1][2][12]

Summary of Single-Ascending-Dose (SAD) Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for BMS-986120 following single oral doses.

| Dose | Cmax (ng/mL) | AUC (h*ng/mL) | Tmax (hours) | t½ (hours) |

| 3.0 mg | 27.3 | 164 | - | 44.7 |

| 60 mg | 255 (±136) | - | ~2.0 | ~4.0 |

| 180 mg | 1536 | 15,603 | - | 84.1 |

| Data compiled from multiple studies in healthy volunteers. Cmax for 60 mg dose is presented as mean ± 95% CI. AUC represents AUC to infinity. Half-life appears to increase with dose, suggesting potential non-linear elimination at higher concentrations.[1][2][3][13] |

Multiple-Dose Pharmacokinetics

In multiple-ascending-dose studies, BMS-986120 demonstrated an accumulation index suggesting an approximately 2-fold increase in the area under the curve (AUC) at steady state.[1][2]

Pharmacodynamic Profile of BMS-986120

The pharmacodynamic effects of BMS-986120 are characterized by its potent, selective, and reversible inhibition of PAR4-mediated platelet activation and aggregation.[3][14]

Inhibition of Platelet Aggregation

BMS-986120 demonstrates a clear dose- and concentration-dependent inhibition of platelet aggregation induced by the PAR4 agonist peptide (PAR4-AP).

| Study Type | Dose | PAR4-AP Concentration | % Inhibition of Platelet Aggregation | Duration of Effect |

| SAD | 1.0 mg | 12.5 µM | ≥80% in 3/6 subjects | Not sustained through 24h |

| SAD | 75 mg | 12.5 µM | ≥80% | Sustained for at least 24h |

| SAD | 180 mg | 12.5 µM | ≥80% | Sustained for at least 24h |

| MAD | ≥10 mg daily | 12.5 µM - 100 µM | Complete Inhibition | Maintained for at least 24h post-dose after ~7 days |

| SAD: Single-Ascending-Dose; MAD: Multiple-Ascending-Dose. Data from studies in healthy volunteers.[1][2][11] |

Effect on Thrombus Formation

In an ex vivo model of acute arterial injury, a single 60 mg dose of BMS-986120 was shown to significantly reduce thrombus formation under high shear stress, an effect driven by a reduction in platelet-rich thrombus deposition.[3][14]

| Time Post-Dose | Reduction in Total Thrombus Area (High Shear) | Reduction in Platelet-Rich Thrombus (High Shear) |

| 2 hours | 29.2% | 34.8% |

| 24 hours | 21.4% | 23.3% |

| Data from a study using a Badimon chamber.[14] |

Key Signaling Pathways

PAR4-Mediated Platelet Activation

Thrombin cleaves the N-terminus of the PAR4 receptor, exposing a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling. This process primarily involves the activation of Gq and G12/13 protein pathways.[5][8][15] Gq activation leads to the stimulation of Phospholipase C-β (PLCβ), resulting in increased intracellular calcium and Protein Kinase C (PKC) activation.[8][15] The G12/13 pathway activates Rho GEF, which is critical for platelet shape change.[8] Together, these signals culminate in granule secretion, platelet aggregation, and stable thrombus formation.

Experimental Protocols and Methodologies

The characterization of BMS-986120 involved several key experimental procedures to assess its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Analysis Workflow

Blood samples were collected from study participants at predetermined time points following drug administration. Plasma concentrations of BMS-986120 were quantified using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard for small molecule quantification in biological matrices. These concentration-time data were then used to calculate standard PK parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

Ex Vivo Platelet Aggregation Assay

This assay measures the ability of platelets in a whole blood or platelet-rich plasma (PRP) sample to aggregate in response to an agonist.

-

Objective: To determine the inhibitory effect of BMS-986120 on PAR4-mediated platelet aggregation.

-

Methodology:

-

Sample Collection: Whole blood is collected from subjects at baseline and various time points after receiving BMS-986120 or placebo.

-

PRP Preparation: Platelet-rich plasma is prepared by centrifuging the whole blood at a low speed.

-

Assay Performance: The PRP is placed in an aggregometer. A PAR4-specific agonist peptide (PAR4-AP, e.g., AYPGKF) is added to the sample to induce aggregation.

-

Measurement: The aggregometer measures the change in light transmittance through the PRP sample as platelets aggregate. The extent of aggregation is recorded over time.

-

Analysis: The maximum percentage of aggregation is calculated, and the inhibition caused by BMS-986120 is determined by comparing post-dose to pre-dose values.[1][11]

-

Ex Vivo Thrombus Formation (Badimon Chamber)

This method assesses thrombus formation under controlled, physiologically relevant blood flow conditions.

-

Objective: To evaluate the effect of BMS-986120 on thrombosis in a model that simulates arterial injury.

-

Methodology:

-

Device: The Badimon perfusion chamber is an ex vivo model containing a thrombogenic substrate (e.g., porcine aortic tunica media).

-

Perfusion: Anticoagulated whole blood, drawn directly from the study subject, is perfused through the chamber at a specific shear rate (e.g., high shear to mimic arterial flow).

-

Thrombus Formation: Platelets adhere and aggregate on the substrate, forming a thrombus.

-

Quantification: After perfusion, the substrate is removed. The thrombus area is quantified using digital microscopy and image analysis software. The composition (e.g., platelet-rich vs. fibrin-rich areas) can also be assessed.[3][14]

-

Conclusion

BMS-986120 is a selective, reversible oral PAR4 antagonist with a predictable pharmacokinetic profile and potent, concentration-dependent pharmacodynamic effects.[1][2][11] Clinical and preclinical data indicate that it effectively inhibits PAR4-mediated platelet aggregation and reduces thrombus formation.[3][14] The unique mechanism of targeting the sustained phase of thrombin signaling positions PAR4 antagonism as a potentially safer and effective strategy in the management of thrombotic diseases.[4][10][16] The methodologies outlined in this guide provide a robust framework for the continued investigation and development of this promising class of antiplatelet agents.

References

- 1. New oral protease-activated receptor 4 antagonist BMS-986120: tolerability, pharmacokinetics, pharmacodynamics, and gene variant effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Protease activated receptor 4 (PAR4) antagonists: Research progress on small molecules in the field of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 7. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Blockade of protease-activated receptor-4 (PAR4) provides robust antithrombotic activity with low bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. ahajournals.org [ahajournals.org]

- 13. mdpi.com [mdpi.com]

- 14. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Protease-Activated Receptor 4 (PAR4) in Platelet Activation and Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-activated receptor 4 (PAR4), a G-protein coupled receptor (GPCR), plays a pivotal role in the amplification and stabilization of platelet aggregation and thrombus formation. As the secondary thrombin receptor on human platelets, its sustained signaling, in contrast to the transient activation of PAR1, makes it a compelling target for anti-thrombotic therapies. This technical guide provides an in-depth exploration of PAR4's mechanism of action, its downstream signaling cascades, and its contribution to thrombosis and hemostasis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction to PAR4 in Platelet Biology

Human platelets express two primary thrombin receptors: PAR1 and PAR4.[1][2] Thrombin, a potent serine protease generated during coagulation, activates these receptors by cleaving their N-terminal exodomains, which unmasks a tethered ligand that binds intramolecularly to activate the receptor.[3] While PAR1 is a high-affinity receptor responsible for the initial, rapid platelet response to low thrombin concentrations, PAR4 is a lower-affinity receptor that mediates a slower, but more sustained and prolonged signaling response, which is crucial for the stabilization of platelet aggregates and the formation of a robust thrombus.[4][5] This dual-receptor system allows for a graded and controlled platelet response to varying levels of thrombin.[2] The distinct kinetics of PAR1 and PAR4 signaling provide a therapeutic window for targeting PAR4 to inhibit occlusive thrombosis while potentially preserving initial hemostasis mediated by PAR1.[5][6]

PAR4 Activation and Signaling Pathway

Thrombin-mediated cleavage of PAR4 between arginine-47 and glycine-48 exposes a new N-terminal sequence, GYPGKF, which acts as the tethered activating ligand.[7] This ligand binds to the receptor's second extracellular loop, triggering a conformational change that initiates downstream signaling.[6]

PAR4 couples primarily to two major G-protein families: Gq and G12/13.[4][6]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ).[4] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the dense tubular system, leading to a sustained increase in intracellular calcium (Ca2+) levels.[4][7] DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which plays a crucial role in granule secretion and the activation of integrin αIIbβ3.[1][8]

-

G12/13 Pathway: Coupling to G12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[6] Activated RhoA stimulates Rho kinase (ROCK), a key regulator of platelet shape change.[7]

The sustained signaling from PAR4 is attributed to its slower internalization compared to PAR1.[1] This prolonged activation is critical for the late-phase events of platelet activation, including the formation of stable thrombi.[5][7]

Signaling Pathway Diagram

Caption: PAR4 signaling cascade in platelets.

Role of PAR4 in Thrombosis and Hemostasis

Studies using PAR4 knockout mice and specific PAR4 antagonists have elucidated the critical role of this receptor in thrombosis.

-

Arterial Thrombosis: In models of arterial thrombosis, such as the ferric chloride-induced carotid artery injury model, both global and platelet-specific PAR4 knockout mice show significantly reduced thrombus formation and prolonged time to occlusion.[9][10][11] This highlights the importance of platelet PAR4 in the development of arterial thrombi.[10]

-

Venous Thrombosis: PAR4 also contributes to venous thrombosis. Mice with reduced PAR4 reactivity exhibit smaller venous clots in inferior vena cava stasis and stenosis models.[12][13] This is linked to decreased platelet procoagulant activity and reduced formation of platelet-neutrophil aggregates.[12][13]

-

Hemostasis: While crucial for thrombosis, the role of PAR4 in normal hemostasis appears to be less critical than that of PAR1, especially at low thrombin concentrations.[5] However, global PAR4 knockout mice exhibit prolonged bleeding times, indicating that PAR4 does contribute to hemostatic plug stability.[14][15] Specifically, platelet PAR4 is necessary for maintaining the stability of the hemostatic plug, although it is not required for its initial formation.[10][16] This suggests that targeting PAR4 could potentially reduce thrombotic risk with a lower bleeding liability compared to broader antiplatelet agents.[17]

Quantitative Data on PAR4 Function

The following tables summarize key quantitative data from various studies on PAR4-mediated platelet activation and its role in thrombosis and hemostasis.

Table 1: Potency of PAR Agonists in Platelet Aggregation

| Receptor | Agonist Peptide | EC50 for Platelet Aggregation (µM) |

| PAR1 | TFLLR-NH2 | ~1.9 - 3[18] |

| PAR4 | AYPGKF-NH2 | ~56 - 80[18] |

Note: EC50 values can vary depending on experimental conditions.

Table 2: Effects of PAR4 Deficiency on Hemostasis and Thrombosis in Mice

| Mouse Model | Parameter | Wild-Type | PAR4 Knockout (Par4-/-) | Reference |

| C57BL/6 | Tail Bleeding Time (min) | 2.0 (median) | > 10 (median) | [14] |

| C57BL/6 | Blood Loss (µL) | - | ~25 times more than wild-type | [15] |

| C57BL/6 | Time to Arterial Occlusion (FeCl3 model, min) | 12 ± 3.4 | > 30 | [11][15] |

| - | Survival after Thromboplastin-induced Pulmonary Embolism (min) | 3.7 (median) | > 20 (median) | [14] |

Experimental Protocols

Preparation of Washed Human Platelets

This protocol is essential for in vitro studies of platelet function, removing plasma proteins that could interfere with agonist-induced activation.

-

Blood Collection: Draw venous blood from healthy, consenting volunteers into tubes containing 3.8% trisodium (B8492382) citrate (B86180) (9:1 v/v).[1]

-

Acid-Citrate-Dextrose (ACD) Addition: Add ACD at a 1:10 (v/v) ratio to the citrated blood.[1]

-

Platelet-Rich Plasma (PRP) Isolation: Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain PRP.[1]

-

Platelet Pelletization: Add prostacyclin (0.1 µg/ml) to the PRP to prevent premature platelet activation. Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.[1]

-

Washing: Resuspend the platelet pellet gently in a suitable buffer (e.g., Tyrode's buffer) containing prostacyclin. Repeat the centrifugation and resuspension steps to wash the platelets.

-

Final Resuspension: Resuspend the final platelet pellet in buffer without prostacyclin and adjust the platelet count as required for the specific assay.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a stirred suspension of platelets as they aggregate in response to an agonist.

-

Sample Preparation: Place an aliquot of washed platelets or PRP in a cuvette with a stir bar.

-

Baseline Measurement: Place the cuvette in the aggregometer and establish a baseline light transmission.

-

Agonist Addition: Add the PAR4 agonist (e.g., PAR4-AP, AYPGKF-NH2) or thrombin to the platelet suspension.

-

Data Recording: Record the change in light transmission over time. The extent of aggregation is quantified as the maximum percentage change in light transmission.

In Vivo Thrombosis Model: Ferric Chloride (FeCl3)-Induced Carotid Artery Injury

This is a widely used model to study arterial thrombosis in mice.

-

Animal Preparation: Anesthetize the mouse and surgically expose the common carotid artery.

-

Injury Induction: Apply a piece of filter paper saturated with FeCl3 solution (e.g., 8%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[16]

-

Blood Flow Monitoring: Monitor blood flow in the artery using a Doppler flow probe.

-

Endpoint: The time to stable vessel occlusion (defined as no blood flow for a set duration, e.g., 2 minutes) is recorded as the primary endpoint.[16]

Experimental Workflow Diagram

Caption: General workflow for studying PAR4 function.

PAR4 as a Therapeutic Target

The distinct roles of PAR1 and PAR4 in platelet activation have made PAR4 an attractive target for novel antiplatelet therapies.[1][6] Antagonizing PAR4 is hypothesized to inhibit the sustained platelet activation required for occlusive thrombus formation while preserving the initial, PAR1-mediated hemostatic response.[5] This could lead to a better safety profile with a reduced risk of bleeding compared to existing antiplatelet agents.[17][19]

Several PAR4 antagonists are in development, with some having undergone early-phase clinical trials.[20][21][22] For example, BMS-986120, an oral PAR4 antagonist, has been shown to selectively and reversibly inhibit PAR4-mediated platelet activation and reduce ex vivo thrombus formation under high shear stress.[20][22]

Conclusion

PAR4 is a critical mediator of sustained platelet activation and plays a significant role in both arterial and venous thrombosis. Its distinct signaling kinetics compared to PAR1 provide a strong rationale for its development as a therapeutic target for the prevention and treatment of thrombotic disorders. The experimental models and quantitative data presented in this guide offer a foundation for researchers and drug developers to further investigate the intricate biology of PAR4 and to advance the development of next-generation antiplatelet therapies.

References

- 1. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 3. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The roles and mechanisms of PAR4 and P2Y12/phosphatidylinositol 3-kinase pathway in maintaining thrombin-induced platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. mdpi.com [mdpi.com]

- 7. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic deletion of platelet PAR4 results in reduced thrombosis and impaired hemostatic plug stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. A Mouse Model of the Protease Activated Receptor 4 (PAR4) Pro310Leu Variant has Reduced Platelet Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mice with reduced protease-activated receptor 4 reactivity show decreased venous thrombosis and platelet procoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mice with reduced protease-activated receptor 4 reactivity show decreased venous thrombosis and platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impaired hemostasis and protection against thrombosis in protease-activated receptor 4-deficient mice is due to lack of thrombin signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Using PAR4 Inhibition as an Anti-Thrombotic Approach: Why, How, and When? [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. alzdiscovery.org [alzdiscovery.org]

- 20. ahajournals.org [ahajournals.org]

- 21. Protease activated receptor 4 (PAR4) antagonists: Research progress on small molecules in the field of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

PAR4 Antagonism: A Novel Therapeutic Avenue for Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protease-activated receptor 4 (PAR4), a G-protein coupled receptor, has emerged as a compelling target for the modulation of inflammatory processes. Primarily recognized for its role in platelet activation and thrombosis, recent evidence has illuminated its significant contribution to a spectrum of inflammatory diseases. PAR4 activation by proteases such as thrombin and trypsin triggers intracellular signaling cascades that lead to the release of pro-inflammatory mediators, leukocyte recruitment, and activation of the NLRP3 inflammasome. Consequently, the development of specific PAR4 antagonists presents a promising strategy for therapeutic intervention in various inflammatory conditions. This guide provides a comprehensive overview of the role of PAR4 in inflammation, the mechanism of action of its antagonists, key preclinical and clinical data, detailed experimental protocols, and a look into the future of PAR4-targeted therapies.

The Role of PAR4 in Inflammation

PAR4 is a critical link between coagulation and inflammation.[1][2] Its activation on various cell types, including platelets, immune cells (neutrophils, monocytes), and endothelial cells, orchestrates a multifaceted inflammatory response.[3][4]

Key Functions of PAR4 in Inflammation:

-

Platelet Activation and Secretion: PAR4 activation on platelets leads to the release of inflammatory mediators from their granules, which can recruit and activate leukocytes at sites of inflammation.[5]

-

Leukocyte Recruitment and Infiltration: Studies have shown that PAR4 signaling promotes leukocyte rolling, adherence, and infiltration into inflamed tissues, a crucial step in the inflammatory cascade.[2][6]

-

Cytokine and Chemokine Release: Activation of PAR4 can induce the production and release of pro-inflammatory cytokines and chemokines, further amplifying the inflammatory response.[6]

-

NLRP3 Inflammasome Activation: PAR4 signaling has been directly linked to the activation of the canonical NLRP3 inflammasome, leading to the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18.[1][2]

The expression of PAR4 itself can be upregulated by inflammatory stimuli, suggesting a feed-forward loop that sustains and exacerbates inflammatory conditions.[7]

PAR4 Signaling Pathways in Inflammation

PAR4 activation initiates intracellular signaling primarily through the Gαq and Gα12/13 pathways.[3][8]

-

Gαq Pathway: Upon activation, PAR4 couples to Gαq, which in turn activates phospholipase C-β (PLC-β).[3][9][10] PLC-β cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like NF-κB, which drive the expression of pro-inflammatory genes.[3]

-

Gα12/13 Pathway: PAR4 can also signal through Gα12/13, which activates RhoGEFs and the small GTPase RhoA. This pathway is involved in cytoskeletal rearrangements and cell migration.[3]

A critical aspect of PAR4-mediated inflammation is its ability to activate the NLRP3 inflammasome.[1][2] This multi-protein complex, upon activation, facilitates the cleavage of pro-caspase-1 to active caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.[11][12]

Diagram of PAR4 Signaling Pathway:

References

- 1. Thrombin receptor PAR4 drives canonical NLRP3 inflammasome signaling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thrombin receptor PAR4 drives canonical NLRP3 inflammasome signaling in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Using PAR4 Inhibition as an Anti-Thrombotic Approach: Why, How, and When? [mdpi.com]

- 7. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phospholipase C - Wikipedia [en.wikipedia.org]

- 11. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 12. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

Preclinical Profile of a PAR4 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of a potent and selective PAR4 (Protease-Activated Receptor 4) antagonist. The focus of this guide is to present the core preclinical data, detailed experimental methodologies, and relevant signaling pathways to aid researchers and drug development professionals in understanding the therapeutic potential and mechanism of action of PAR4 antagonism. The data presented here is primarily centered around BMS-986120, a well-characterized, orally bioavailable PAR4 antagonist that has undergone extensive preclinical evaluation.[1][2][3]

Introduction to PAR4 as a Therapeutic Target

Thrombin is a potent platelet activator that plays a crucial role in hemostasis and thrombosis. It exerts its effects on human platelets through two G protein-coupled receptors: PAR1 and PAR4.[2] While PAR1 is a high-affinity receptor that mediates the initial, rapid phase of platelet activation, PAR4 is a lower-affinity receptor responsible for a slower, more sustained signaling response that is critical for thrombus stabilization and growth.[2][3] This distinction in signaling kinetics and function makes PAR4 an attractive target for antiplatelet therapy. Selective antagonism of PAR4 is hypothesized to inhibit pathological thrombus formation with a potentially lower risk of bleeding compared to agents that broadly inhibit platelet function or target PAR1.[2][4]

Quantitative Preclinical Data for BMS-986120

The following tables summarize the key quantitative data from preclinical studies of the PAR4 antagonist BMS-986120.

Table 1: In Vitro Potency and Selectivity of BMS-986120

| Parameter | Species | Assay System | Value | Reference |

| IC₅₀ | Human | PAR4-AP induced platelet aggregation in whole blood | 9.5 nM | [5] |

| Monkey | PAR4-AP induced platelet aggregation in whole blood | 2.1 nM | [5] | |

| Human | PAR4-induced calcium mobilization in HEK293 cells | 0.56 nM | [6] | |

| Human | γ-thrombin induced platelet aggregation in PRP | <10 nM | [6] | |

| Selectivity | Human | PAR1-AP induced calcium mobilization in HEK293 cells | >5,000 nM | [7] |

| Binding Affinity (Kd) | Human | [³H]-BMS-986120 binding to PAR4-expressing cell membranes | 0.098 nM | [7] |

PAR4-AP: PAR4 Agonist Peptide; PRP: Platelet-Rich Plasma

Table 2: In Vivo Efficacy of BMS-986120 in a Cynomolgus Monkey Electrolytic Carotid Artery Thrombosis (ECAT) Model